molecular formula C10H11N3O3S B2911717 7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-50-0

7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2911717
CAS No.: 898431-50-0
M. Wt: 253.28
InChI Key: UIFWXJCIRRFTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as HOTTCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazolopyrimidine derivatives and exhibits a range of biological activities.

Advantages and Limitations for Lab Experiments

7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be confirmed through spectral analysis techniques. Moreover, this compound exhibits a range of biological activities, making it a potential candidate for various scientific research applications. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in aqueous solutions, which can limit its use in certain assays. Moreover, the cytotoxic effects of this compound can make it challenging to use in cell-based assays.

Future Directions

There are several future directions for 7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide research. One potential direction is to investigate the compound's potential as an antiviral agent against other RNA viruses, such as Zika virus and chikungunya virus. Another direction is to explore the compound's potential as a therapeutic agent for bacterial infections. Moreover, further research is needed to understand the mechanism of action of this compound and its potential applications in cancer therapy. Additionally, the development of more soluble forms of this compound could expand its use in various lab experiments.
In conclusion, this compound is a chemical compound that exhibits a range of biological activities and has potential applications in various fields of scientific research. The synthesis method has been reported, and the compound's purity can be confirmed through spectral analysis techniques. This compound has shown antiviral, antimicrobial, and anticancer activities, and its mechanism of action involves the inhibition of various enzymes and proteins. The compound exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for this compound research, including investigating its potential as an antiviral and antibacterial agent and exploring its potential as a therapeutic agent for cancer.

Synthesis Methods

The synthesis of 7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of acetic anhydride and triethylamine to form 2-ethylthio-4-amino-5-oxo-1,2,4-thiadiazole. Further, the reaction of this compound with propyl isocyanate and ammonium acetate results in the formation of this compound. The synthesis method has been reported in various scientific research articles, and the purity of the compound can be confirmed through spectral analysis techniques.

Scientific Research Applications

7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown potential applications in various fields of scientific research. It exhibits antiviral, antimicrobial, and anticancer activities. The compound has been reported to inhibit the replication of hepatitis C virus and dengue virus in vitro. In addition, this compound has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Moreover, this compound has exhibited cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

7-hydroxy-5-oxo-N-propyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-3-11-7(14)6-8(15)12-10-13(9(6)16)4-5-17-10/h4-5,15H,2-3H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFWXJCIRRFTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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